

# Spectroscopic Profile of 5-Bromo-2-fluoropyrimidine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **5-Bromo-2-fluoropyrimidine**

Cat. No.: **B1268855**

[Get Quote](#)

This technical guide provides a comprehensive overview of the available spectroscopic data for **5-Bromo-2-fluoropyrimidine**, a key building block in pharmaceutical and materials science research. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the characterization of this compound.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Bromo-2-fluoropyrimidine** (CAS No: 62802-38-4; Molecular Formula: C<sub>4</sub>H<sub>2</sub>BrFN<sub>2</sub>; Molecular Weight: 176.97 g/mol ).[\[1\]](#)[\[2\]](#)

## Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While comprehensive experimental NMR data is not uniformly available across public databases, the following represents a combination of reported data and predicted chemical shifts based on the molecular structure.

| Nucleus             | Chemical Shift ( $\delta$ )<br>ppm                           | Solvent         | Observations &<br>Predicted Data                                                                                                                                                                                                                             |
|---------------------|--------------------------------------------------------------|-----------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| $^1\text{H}$ NMR    | Predicted: 8.5 - 8.8                                         | $\text{CDCl}_3$ | The two protons on the pyrimidine ring are expected to appear as a singlet or a closely coupled AB system in this region due to the electron-withdrawing effects of the nitrogen atoms, fluorine, and bromine.                                               |
| $^{13}\text{C}$ NMR | Predicted: 160-165<br>(d), 155-160 (d), 145-<br>150, 110-115 | $\text{CDCl}_3$ | Predictions suggest four distinct signals. The carbon attached to fluorine (C2) and the adjacent carbon (C6) would likely show coupling to $^{19}\text{F}$ . The brominated carbon (C5) and the remaining carbon (C4) would also have characteristic shifts. |
| $^{19}\text{F}$ NMR | Not explicitly reported,<br>but spectrum available           | $\text{CCl}_4$  | A single resonance is expected. The spectrum is available on SpectraBase, referencing work by S.G. Baram, et al.[3]                                                                                                                                          |

Note: Predicted values are based on standard chemical shift increments and analysis of similar halogenated pyrimidine structures. Experimental verification is recommended.

## Table 2: Mass Spectrometry (MS) Data

| Technique | m/z Values | Interpretation                                                                                                                                                                                                                                                                                             |
|-----------|------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| GC-MS     | 176, 178   | These peaks correspond to the molecular ion $[M]^+$ and $[M+2]^+$ , respectively. The characteristic isotopic pattern with approximately a 1:1 ratio is due to the presence of the bromine isotopes ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ). <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |

### Table 3: Infrared (IR) Spectroscopy Data

Specific experimental IR data for **5-Bromo-2-fluoropyrimidine** is not readily available. However, the following table outlines the expected characteristic absorption bands based on its functional groups.[\[6\]](#)[\[7\]](#)

| Wavenumber (cm <sup>-1</sup> ) | Vibrational Mode                         | Expected Intensity |
|--------------------------------|------------------------------------------|--------------------|
| 3100 - 3000                    | C-H stretching (aromatic)                | Medium to Weak     |
| 1600 - 1450                    | C=C and C=N stretching (pyrimidine ring) | Medium to Strong   |
| 1250 - 1150                    | C-F stretching                           | Strong             |
| 1100 - 1000                    | C-H in-plane bending                     | Medium             |
| 850 - 750                      | C-H out-of-plane bending                 | Strong             |
| 700 - 550                      | C-Br stretching                          | Medium to Strong   |

## Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These methodologies are based on standard laboratory practices for the analysis of solid organic compounds.

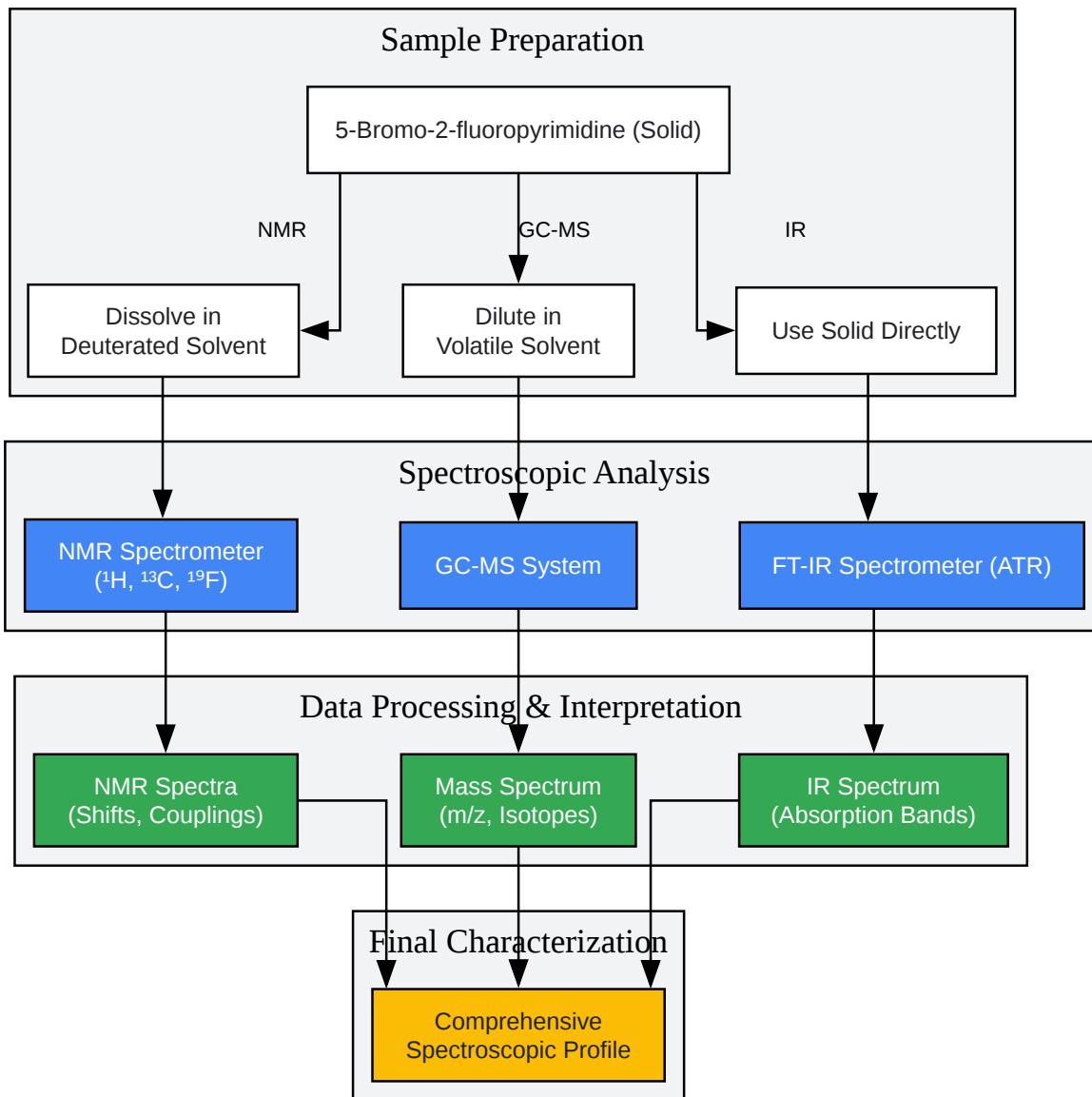
## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **5-Bromo-2-fluoropyrimidine**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). Ensure the compound is fully dissolved.
  - Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
  - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - For  $^1\text{H}$  NMR: Acquire a single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time will be necessary.
  - For  $^{19}\text{F}$  NMR: Acquire a proton-decoupled spectrum. This is typically a sensitive nucleus, requiring fewer scans than  $^{13}\text{C}$  NMR.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine proton ratios.
  - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.[9]

## Mass Spectrometry (MS)

- Sample Preparation (for GC-MS):
  - Prepare a dilute solution of **5-Bromo-2-fluoropyrimidine** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be in the range of 10-100  $\mu$ g/mL.
- Instrument Setup and Data Acquisition:
  - Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
  - Set an appropriate temperature program for the GC oven to ensure good separation and peak shape.
  - The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
  - Acquire data over a mass range of m/z 50-300.
- Data Analysis:
  - Identify the peak corresponding to **5-Bromo-2-fluoropyrimidine** in the total ion chromatogram.
  - Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the isotopic pattern of bromine.
  - Identify major fragment ions to further confirm the structure.

## Infrared (IR) Spectroscopy


As **5-Bromo-2-fluoropyrimidine** is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.[\[10\]](#)

- Sample Preparation (ATR Method):
  - Place a small, representative sample of the solid directly onto the ATR crystal.

- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Instrument Setup and Data Acquisition:
  - Record a background spectrum of the empty, clean ATR crystal.
  - Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.
- Data Processing and Analysis:
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

## Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **5-Bromo-2-fluoropyrimidine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **5-Bromo-2-fluoropyrimidine**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Bromo-2-fluoropyrimidine 62802-38-4 [sigmaaldrich.com]
- 2. 5-Bromo-2-fluoropyrimidine | C4H2BrFN2 | CID 600690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. asdlib.org [asdlib.org]
- 6. IR \_2007 [uanlch.vscht.cz]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. community.wvu.edu [community.wvu.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-fluoropyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268855#spectroscopic-data-for-5-bromo-2-fluoropyrimidine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)